

foundational research on tankyrase inhibition by RK-582

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RK-582

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An In-depth Technical Guide to the Foundational Research on Tankyrase Inhibition by **RK-582**

Introduction

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme family, distinguished by a unique domain organization that facilitates various cellular functions, including telomere homeostasis, glucose metabolism, and cell cycle progression[1]. A critical role of tankyrases is the positive regulation of the Wnt/ β -catenin signaling pathway[1][2][3][4][5]. Aberrant activation of this pathway is a primary driver in approximately 80-90% of colorectal cancers (CRC), often due to mutations in genes like APC[6][7]. Tankyrases promote Wnt signaling by poly(ADP-ribosyl)ating (PARsylating) AXIN, a key scaffold protein in the β -catenin destruction complex. This modification marks AXIN for ubiquitination and proteasomal degradation, leading to the stabilization and nuclear accumulation of β -catenin, which in turn activates transcription of oncogenic target genes[2][8][9][10][11].

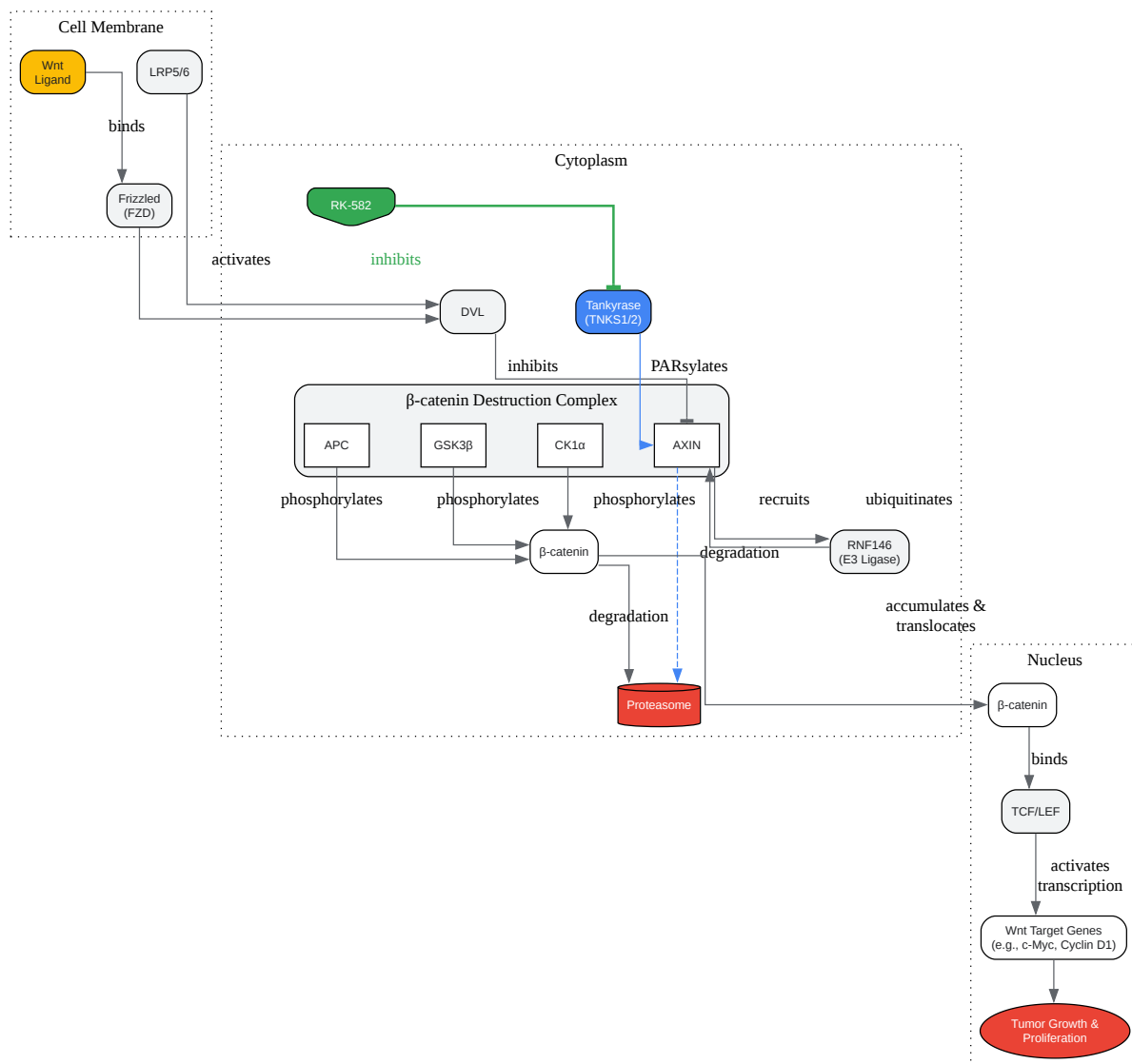
RK-582 is a potent, selective, and orally bioavailable spiroindolinone-based tankyrase inhibitor[4][12][13]. It was developed through the lead optimization of a previous inhibitor, RK-287107[4][6][14]. Foundational research has demonstrated that **RK-582** effectively suppresses the Wnt/ β -catenin pathway by stabilizing AXIN levels[8][9][15]. This activity leads to robust anti-proliferative effects in Wnt-dependent cancer cell lines and significant tumor growth inhibition in mouse xenograft models[4][6][8][9][12]. These promising preclinical results have led to the initiation of first-in-human Phase I clinical trials for patients with unresectable metastatic colorectal cancer[7][8][16]. This guide provides a detailed overview of the core research,

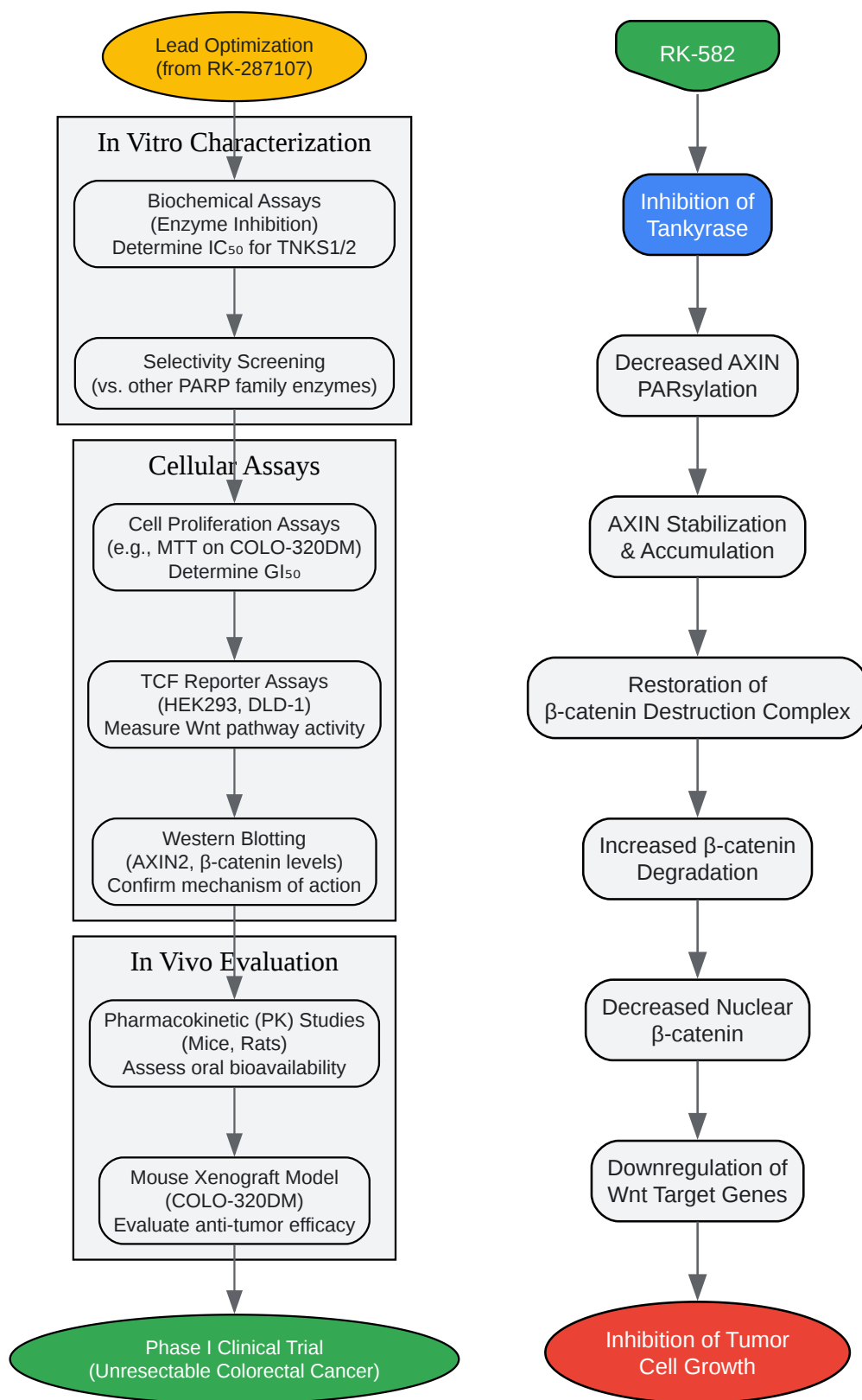
quantitative data, and experimental methodologies that form the basis of our understanding of **RK-582**.

Mechanism of Action

RK-582 exerts its therapeutic effect by directly inhibiting the catalytic activity of tankyrase enzymes. By binding to the nicotinamide subsite of the tankyrase PARP domain, **RK-582** prevents the PARsylation of target proteins, most notably AXIN1 and AXIN2[6][17]. The inhibition of AXIN PARsylation prevents its recognition by the E3 ubiquitin ligase RNF146, thereby blocking its subsequent ubiquitination and degradation by the proteasome[1][10].

The resulting stabilization and accumulation of AXIN allows for the reassembly and proper function of the β -catenin destruction complex, which also includes APC, GSK3 β , and CK1 α [2][5]. This complex phosphorylates β -catenin, marking it for proteasomal degradation. Consequently, the cytoplasmic and nuclear levels of β -catenin are reduced, leading to the downregulation of Wnt target gene expression and the suppression of tumor cell growth[4][6][8][15].





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- To cite this document: BenchChem. [foundational research on tankyrase inhibition by RK-582]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933452#foundational-research-on-tankyrase-inhibition-by-rk-582]

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